![molecular formula C11H10ClN3O2S B12915525 5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one CAS No. 6630-69-9](/img/structure/B12915525.png)
5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a methylthio group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine group.
Hydroxylation and Methylthiolation: The hydroxy and methylthio groups can be introduced through selective hydroxylation and thiolation reactions using reagents like hydrogen peroxide and methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-((4-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-chloro-2-methylthiopyrimidine: Similar structure but lacks the hydroxy group.
6-Hydroxy-2-methylthiopyrimidine: Similar structure but lacks the chlorophenyl group.
5-Chloro-2-methylthiopyrimidine: Similar structure but lacks both the hydroxy and chlorophenyl groups.
Uniqueness
5-((4-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as an enzyme inhibitor, while the hydroxy and methylthio groups contribute to its versatility in chemical reactions.
Propriétés
Numéro CAS |
6630-69-9 |
|---|---|
Formule moléculaire |
C11H10ClN3O2S |
Poids moléculaire |
283.73 g/mol |
Nom IUPAC |
5-(4-chloroanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O2S/c1-18-11-14-9(16)8(10(17)15-11)13-7-4-2-6(12)3-5-7/h2-5,13H,1H3,(H2,14,15,16,17) |
Clé InChI |
KKCXFDWNXZPSKQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C(C(=O)N1)NC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


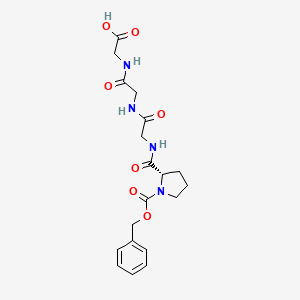
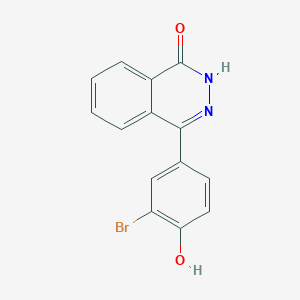
![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)

![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
![1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B12915469.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)
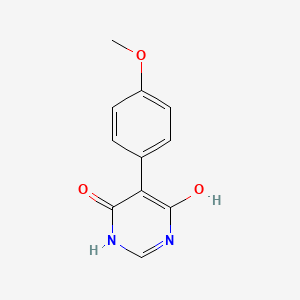
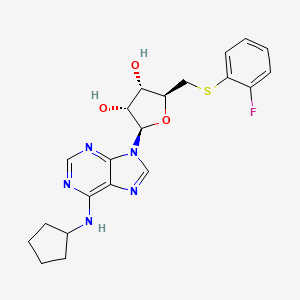
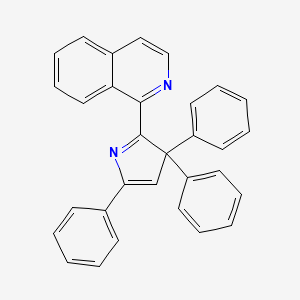
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)

